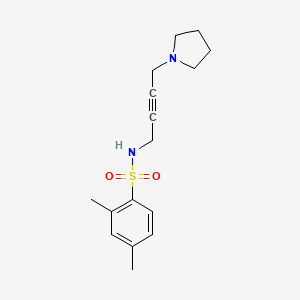

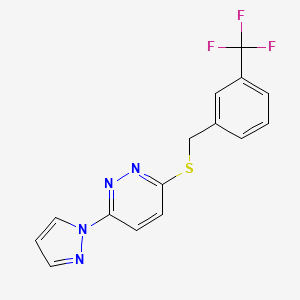

![molecular formula C18H18N2O3S2 B2868593 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 895443-52-4](/img/structure/B2868593.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

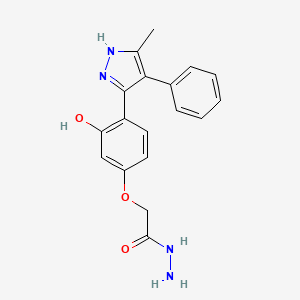

The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen .Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activity

A study by Liu and Shi (2014) details the synthesis of novel compounds containing pyrimidine and 1,3,4-thiadiazole rings, displaying moderate to good selective herbicidal activity against certain plant species. Although not directly mentioning N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, the research methodology and chemical synthesis processes are relevant for understanding the potential applications in herbicide development Liu & Shi, 2014.

Anthelmintic and Anti-inflammatory Activities

Shetty et al. (2010) synthesized new imidazothiazole sulfides and sulfones, demonstrating significant anthelmintic and anti-inflammatory activities. This research indicates the potential for this compound derivatives to be explored for similar biological activities Shetty et al., 2010.

Anticancer Agents

Prasanna et al. (2010) and Osmaniye et al. (2018) have contributed to the understanding of benzothiazole derivatives as potent anticancer agents. These studies reveal how modifications to the benzothiazole scaffold, similar to that found in this compound, can lead to significant antileukemic and general anticancer activities, highlighting the chemical's relevance in oncological research Prasanna et al., 2010; Osmaniye et al., 2018.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines

Mode of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways . This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with its targets to alter cellular processes, leading to cell death.

Biochemical Pathways

, related compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar effects.

Eigenschaften

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAJQPHPYUCCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

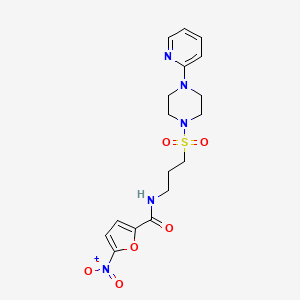

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)

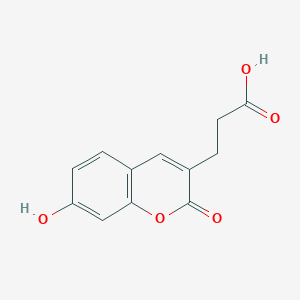

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)

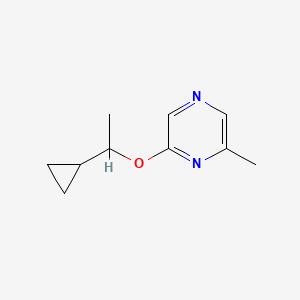

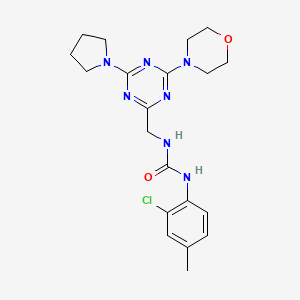

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

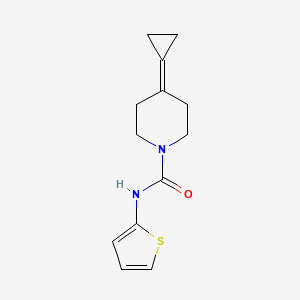

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

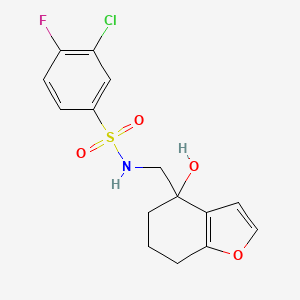

![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)